
Tris(1-chloro-2-propyl) Phosphate-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled compound, commonly used in scientific research. It is a chlorinated organophosphate with the molecular formula C9D18Cl3O4P and a molecular weight of 345.68 g/mol . This compound is primarily utilized as a flame retardant and is known for its stability and effectiveness in reducing flammability in various materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].
Applications De Recherche Scientifique
Tris(1-chloro-2-propyl) Phosphate-d18 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with various molecular targets and pathways. As a flame retardant, it works by inhibiting the combustion process, reducing the availability of oxygen and slowing down the spread of flames . In biological systems, its deuterium labeling allows for detailed studies of metabolic pathways and enzyme activities, providing insights into its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1-chloro-2-propyl) Phosphate: The non-deuterium-labeled version of the compound, commonly used as a flame retardant.
Tris(1,3-dichloro-2-propyl) Phosphate: Another chlorinated organophosphate with similar flame-retardant properties.
Tris(2-chloroethyl) Phosphate: A related compound used in similar applications, known for its effectiveness as a flame retardant.
Uniqueness
Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in studies involving metabolic processes and enzyme activities .
Propriétés
Formule moléculaire |
C9H18Cl3O4P |
|---|---|
Poids moléculaire |
345.7 g/mol |
Nom IUPAC |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
SMILES canonique |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


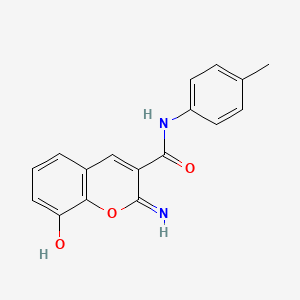

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)

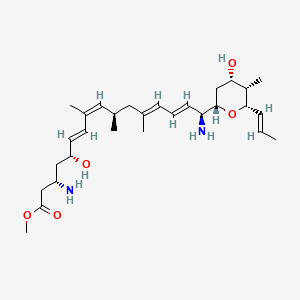

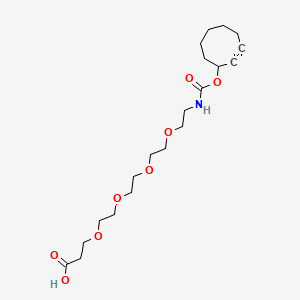
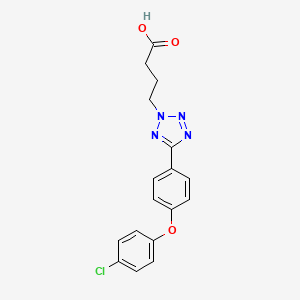
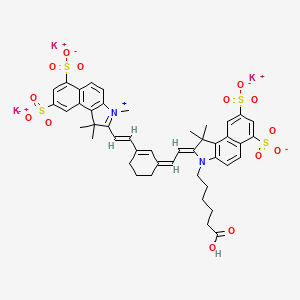
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
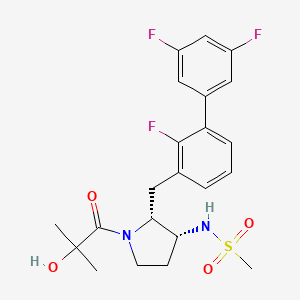
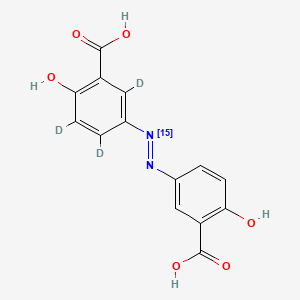
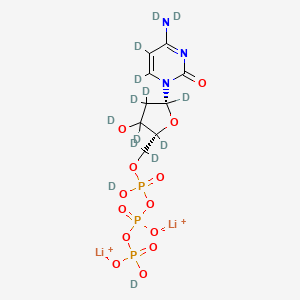
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
